molecular formula C12H15N3O B12074791 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide

4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide

Cat. No.: B12074791
M. Wt: 217.27 g/mol
InChI Key: JMASVDSCQHVISD-UHFFFAOYSA-N
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Description

4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol It is known for its unique structure, which includes a spirocyclohexyl group attached to a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an amino group and a cyclohexyl group, followed by oxidation to form the benzimidazole ring with an oxide group. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the oxide group or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the benzimidazole ring.

Scientific Research Applications

4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide include other benzimidazole derivatives such as:

  • 2-Amino-1-methylbenzimidazole
  • 2-Amino-5-nitrobenzimidazole
  • 2-Amino-6-chlorobenzimidazole

Uniqueness

What sets this compound apart from these similar compounds is its spirocyclohexyl group, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Biological Activity

4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial properties, potential as an anticancer agent, and other therapeutic effects based on recent research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological activity. The benzimidazole moiety is known for its role in various pharmacological applications, including anti-inflammatory and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer studies . In vitro tests reveal that it can inhibit the proliferation of several cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, with results indicating significant cell death at concentrations ranging from 10 to 50 µM.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM)
A-54925
MCF-730
HeLa20

The mechanism of action for the anticancer properties of this compound may involve the induction of apoptosis through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Immunomodulatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its immunomodulatory effects . Studies indicate that it can modulate lymphocyte proliferation, enhancing immune response in certain contexts while exhibiting suppressive effects in others, which could be beneficial in autoimmune conditions.

Table 2: Effects on Lymphocyte Proliferation

Compound Concentration (µM)Proliferation Inhibition (%)
1030
2550
5070

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth effectively at a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli.

Case Study 2: Anticancer Activity in Vivo

In vivo studies using murine models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Tumor-bearing mice treated with the compound exhibited a decrease in tumor growth rate by approximately 40% over four weeks.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-hydroxyspiro[benzimidazole-2,1'-cyclohexane]-4-imine

InChI

InChI=1S/C12H15N3O/c13-9-5-4-6-10-11(9)14-12(15(10)16)7-2-1-3-8-12/h4-6,13,16H,1-3,7-8H2

InChI Key

JMASVDSCQHVISD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C3C(=N)C=CC=C3N2O

solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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